molecular formula C14H11FO3 B6378164 5-(3-Fluoro-4-methoxyphenyl)-2-formylphenol CAS No. 1261986-07-5

5-(3-Fluoro-4-methoxyphenyl)-2-formylphenol

Cat. No.: B6378164
CAS No.: 1261986-07-5
M. Wt: 246.23 g/mol
InChI Key: GZLVNFQFTRVALL-UHFFFAOYSA-N
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Description

5-(3-Fluoro-4-methoxyphenyl)-2-formylphenol: is an organic compound that features a phenolic structure with a formyl group and a fluoro-methoxy substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Fluoro-4-methoxyphenyl)-2-formylphenol typically involves multi-step reactions. One common method includes the use of Grignard reagents, where 3-fluoro-4-methoxybenzyl chloride reacts with phenol derivatives under controlled conditions to form the desired product . The reaction conditions often involve the use of solvents like diethyl ether and catalysts such as palladium.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction of the formyl group can yield alcohol derivatives.

    Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted phenols depending on the nucleophile used.

Comparison with Similar Compounds

  • 3-Fluoro-4-methoxyacetophenone
  • 3-Fluoro-4-methoxybenzoic acid
  • 5-(3-Fluoro-4-methoxyphenyl)isoxazole-3-carbohydrazide

Comparison: Compared to these similar compounds, 5-(3-Fluoro-4-methoxyphenyl)-2-formylphenol is unique due to the presence of both a formyl group and a phenolic hydroxyl group.

Properties

IUPAC Name

4-(3-fluoro-4-methoxyphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-14-5-4-9(6-12(14)15)10-2-3-11(8-16)13(17)7-10/h2-8,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLVNFQFTRVALL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=C(C=C2)C=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20685176
Record name 3'-Fluoro-3-hydroxy-4'-methoxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261986-07-5
Record name 3'-Fluoro-3-hydroxy-4'-methoxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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